molecular formula C13H18N2O3 B4389262 5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid

5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid

Cat. No.: B4389262
M. Wt: 250.29 g/mol
InChI Key: UVZMXRDDBSHVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid is a synthetic organic compound with the molecular formula C13H17N2O3. It is characterized by the presence of an isopropyl group, a pyridinylamino group, and a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pentanoic Acid Backbone: This can be achieved through the reaction of a suitable starting material, such as 2-isopropylpentanoic acid, with an oxidizing agent to introduce the keto group at the 5-position.

    Introduction of the Pyridinylamino Group: The pyridinylamino group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the keto group to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyridinylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-oxo-5-(2-pyridinylamino)pentanoic acid: Similar structure but lacks the isopropyl group.

    2-isopropyl-5-oxo-5-(2-pyridinylamino)hexanoic acid: Similar structure with an extended carbon chain.

Uniqueness

5-Oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid is unique due to the presence of both the isopropyl group and the pyridinylamino group, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-oxo-2-propan-2-yl-5-(pyridin-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)10(13(17)18)6-7-12(16)15-11-5-3-4-8-14-11/h3-5,8-10H,6-7H2,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZMXRDDBSHVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)NC1=CC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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